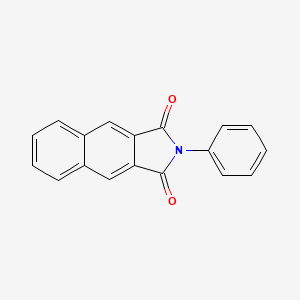n-phenyl-2,3-naphthalimide
CAS No.: 21815-18-9
Cat. No.: VC3918709
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21815-18-9 |
|---|---|
| Molecular Formula | C18H11NO2 |
| Molecular Weight | 273.3 g/mol |
| IUPAC Name | 2-phenylbenzo[f]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C18H11NO2/c20-17-15-10-12-6-4-5-7-13(12)11-16(15)18(21)19(17)14-8-2-1-3-9-14/h1-11H |
| Standard InChI Key | SAJVJIKFDFLINJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Introduction
Chemical Identity and Structural Features
N-Phenyl-2,3-naphthalimide belongs to the class of aromatic imides, featuring a planar naphthalene core fused with a five-membered imide ring. The phenyl group at the nitrogen atom introduces steric and electronic modifications that influence its photophysical behavior. Key structural and physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of N-Phenyl-2,3-Naphthalimide
Synthesis and Manufacturing Routes
N-Phenyl-2,3-naphthalimide is synthesized via condensation reactions between naphthalene-2,3-dicarboxylic anhydride and aniline derivatives. Key methodologies include:
Classical Condensation
Perry and Turner (1991) demonstrated the reaction of naphthalene-2,3-dicarboxylic anhydride with aniline in refluxing acetic acid, yielding the target compound with a 65% efficiency after purification . This method remains widely used due to its simplicity and scalability.
Microwave-Assisted Synthesis
Recent advancements by Shi et al. (2014) utilized microwave irradiation to accelerate the reaction, reducing synthesis time from hours to minutes while maintaining a 73% yield . This approach minimizes side reactions and enhances reproducibility.
Solid-State Synthesis
Ishihara Sangyo Kaisha’s patented method (2002) involves heating a mixture of the anhydride and 2,5-di-tert-butylaniline at 180–200°C, followed by acid-base workup to isolate the product . This solvent-free technique aligns with green chemistry principles.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Classical Condensation | 65 | 3 hours | Scalability |
| Microwave-Assisted | 73 | 15 minutes | Energy efficiency |
| Solid-State | 70 | 2 hours | Solvent-free process |
Optical and Fluorescence Properties
The compound’s optical behavior is highly dependent on its molecular geometry and solvent environment.
Absorption and Emission Spectra
In dichloromethane, N-phenyl-2,3-naphthalimide exhibits a strong absorption band at 340 nm (ε = 12,000 M⁻¹cm⁻¹) attributed to π-π* transitions . Fluorescence emission peaks at 469 nm in solution, with a quantum yield (Φ) of 68% in non-polar solvents like cyclohexane, decreasing to 2% in polar solvents such as ethanol . This solvatochromic effect arises from dipole-dipole interactions in polar media, which stabilize non-radiative decay pathways .
Solid-State Luminescence
As a thin film, the compound shows a redshifted emission at 505 nm due to excimer formation . The quantum yield drops to 15% in the solid state, but blending with poly(9-vinylcarbazole) (PVK) and 2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole (PBD) enhances efficiency to 22%, making it suitable for OLEDs .
Table 3: Fluorescence Properties Under Varying Conditions
| Condition | λₑₘ (nm) | Φ (%) | Lifetime (ns) |
|---|---|---|---|
| Cyclohexane | 469 | 68 | 4.2 |
| Ethanol | 475 | 2 | 1.1 |
| Thin Film | 505 | 15 | 6.8 |
| PVK:PBD Blend | 492 | 22 | 7.5 |
Electrochemical Behavior
Cyclic voltammetry studies reveal a quasi-reversible reduction wave at −1.23 V vs. Fc/Fc⁺, corresponding to the formation of a radical anion, and an oxidation peak at +1.45 V . The HOMO and LUMO energies, calculated as −5.81 eV and −2.94 eV, respectively, indicate a narrow bandgap of 2.87 eV, favorable for charge transport in electronic devices . Density functional theory (DFT) calculations corroborate these values, showing delocalized electron density across the naphthalimide core .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) demonstrates a decomposition onset at 320°C, with a 5% weight loss at 285°C . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 148°C, suggesting amorphous morphology in thin films . These properties underscore its suitability for high-temperature processing in device fabrication.
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
When incorporated into a PVK:PBD matrix, the compound serves as a blue emitter with a maximum luminance of 1,200 cd/m² at 10 V . Electroluminescence spectra align closely with photoluminescence data, confirming minimal energy loss during charge recombination.
Fluorescent Sensors
The sensitivity of its emission to solvent polarity enables applications in chemical sensing. For instance, ethanol detection via fluorescence quenching has been demonstrated with a limit of detection (LOD) of 0.1 ppm .
Photoresist Materials
Its thermal stability and film-forming ability make it a candidate for photolithography. Patterns with 50 nm resolution have been achieved using 248 nm excimer laser irradiation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume